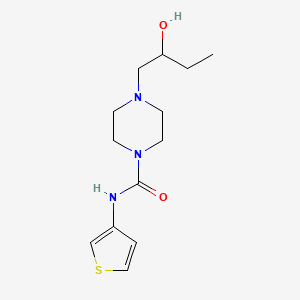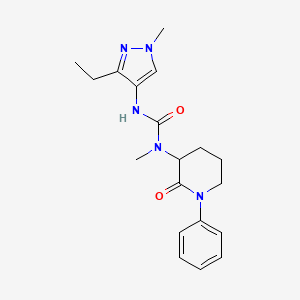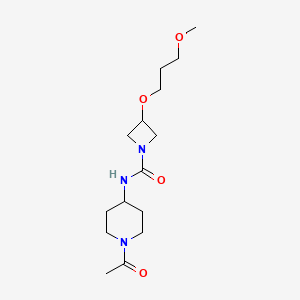![molecular formula C16H15BrClN3O2 B7058978 N-[3-(3-bromophenyl)propyl]-N'-(2-chloropyridin-3-yl)oxamide](/img/structure/B7058978.png)
N-[3-(3-bromophenyl)propyl]-N'-(2-chloropyridin-3-yl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-bromophenyl)propyl]-N’-(2-chloropyridin-3-yl)oxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a propyl chain, a chloropyridinyl group, and an oxamide functional group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-bromophenyl)propyl]-N’-(2-chloropyridin-3-yl)oxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Propyl Intermediate: The synthesis begins with the bromination of a phenylpropyl precursor to introduce the bromine atom at the desired position on the phenyl ring.
Coupling with Chloropyridine: The bromophenyl propyl intermediate is then coupled with a chloropyridine derivative using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Oxamide Formation: The final step involves the formation of the oxamide functional group through the reaction of the coupled intermediate with an appropriate oxalyl chloride derivative.
Industrial Production Methods
Industrial production of N-[3-(3-bromophenyl)propyl]-N’-(2-chloropyridin-3-yl)oxamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow systems, and automated processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-bromophenyl)propyl]-N’-(2-chloropyridin-3-yl)oxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter specific functional groups, such as the bromine or chlorine atoms.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
N-[3-(3-bromophenyl)propyl]-N’-(2-chloropyridin-3-yl)oxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(3-bromophenyl)propyl]-N’-(2-chloropyridin-3-yl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[3-(3-bromophenyl)propyl]-N’-(2-chloropyridin-3-yl)oxamide can be compared with other similar compounds to highlight its uniqueness:
N-[3-(3-bromophenyl)propyl]-N’-(2-chloropyridin-3-yl)carbamate: Similar structure but with a carbamate group instead of an oxamide.
N-[3-(3-bromophenyl)propyl]-N’-(2-chloropyridin-3-yl)urea: Contains a urea group, which imparts different chemical properties.
N-[3-(3-bromophenyl)propyl]-N’-(2-chloropyridin-3-yl)amide: Features an amide group, leading to variations in reactivity and biological activity.
The unique combination of functional groups in N-[3-(3-bromophenyl)propyl]-N’-(2-chloropyridin-3-yl)oxamide makes it distinct from these similar compounds, offering specific advantages in certain applications.
Properties
IUPAC Name |
N-[3-(3-bromophenyl)propyl]-N'-(2-chloropyridin-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O2/c17-12-6-1-4-11(10-12)5-2-9-20-15(22)16(23)21-13-7-3-8-19-14(13)18/h1,3-4,6-8,10H,2,5,9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVISTENZCKVWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCNC(=O)C(=O)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7058900.png)
![3-[3-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,2,3-benzotriazin-4-one](/img/structure/B7058904.png)
![3-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7058907.png)
![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7058912.png)

![2H-triazol-4-yl-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B7058941.png)

![4-acetyl-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylthiophene-2-carboxamide](/img/structure/B7058955.png)
![4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanamide](/img/structure/B7058960.png)

![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate](/img/structure/B7058990.png)
![3-(Furan-2-yl)-1-[2-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B7059006.png)
![(3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B7059008.png)
![4-bromo-N-[1-(furan-2-yl)ethyl]-N-methyl-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B7059015.png)
